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5-Chloro-4-hydroxy-2-methylbenzonitrile Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
Application Notes and Protocols for the Preparation of Antimicrobial Agents Using 5-Chloro-4-hydroxy-2-methylbenzonitrile
Application Notes and Protocols for the Preparation of Antimicrobial Agents Using 5-Chloro-4-hydroxy-2-methylbenzonitrile
Introduction
The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Phenolic compounds represent a promising class of molecules due to their well-documented antimicrobial properties.[1][2] Their mechanisms of action are multifaceted, often involving the disruption of microbial cell membranes, denaturation of essential proteins, and induction of oxidative stress.[3][4] The 5-Chloro-4-hydroxy-2-methylbenzonitrile scaffold is a particularly attractive starting material for medicinal chemistry campaigns. It possesses three key functional groups ripe for chemical modification: a nucleophilic phenolic hydroxyl group, a versatile nitrile group, and a halogen atom that can influence the electronic properties and lipophilicity of the final compounds.
This guide provides detailed synthetic protocols for the derivatization of 5-Chloro-4-hydroxy-2-methylbenzonitrile into two distinct classes of potential antimicrobial agents. Furthermore, it outlines standardized methodologies for the in vitro evaluation of their antimicrobial efficacy. The causality behind experimental choices is explained to provide researchers with a robust framework for synthesizing and testing novel compounds based on this versatile scaffold.
Proposed Synthetic Pathways
Two primary pathways are proposed to leverage the key functional groups of the starting material. Pathway A focuses on the derivatization of the phenolic hydroxyl group via O-alkylation. Pathway B explores the conversion of the nitrile moiety into an N-hydroxy-benzimidamide, a valuable intermediate for synthesizing various heterocyclic systems.
Pathway A: Derivatization via O-Alkylation (Williamson Ether Synthesis)
The phenolic hydroxyl group is readily deprotonated to form a phenoxide, a potent nucleophile. This allows for the introduction of various alkyl or aryl moieties through a Williamson ether synthesis. This strategy is foundational for creating libraries of compounds with modulated solubility, lipophilicity, and steric properties, all of which can influence antimicrobial activity.
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// Edges start -> reactionA; reagentsA -> reactionA; reactionA -> purificationA; purificationA -> productA; }
Caption: Proposed workflow for the synthesis of ether derivatives.
Protocol 1: General Procedure for O-Alkylation
This protocol describes a standard Williamson ether synthesis adapted for 5-Chloro-4-hydroxy-2-methylbenzonitrile.[5]
Materials:
-
5-Chloro-4-hydroxy-2-methylbenzonitrile
-
Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate) (1.1 - 1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 5-Chloro-4-hydroxy-2-methylbenzonitrile (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add a sufficient volume of anhydrous DMF to dissolve the starting material and create a stirrable slurry.
-
Addition of Alkylating Agent: Add the desired alkyl halide (1.1 eq) dropwise to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Work-up: a. Cool the reaction mixture to room temperature and pour it into a separatory funnel containing ice-cold water. b. Extract the aqueous mixture three times with ethyl acetate. c. Combine the organic layers and wash sequentially with water and then brine. d. Dry the organic layer over anhydrous MgSO₄.
-
Purification: a. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. b. Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure O-alkylated product.
Causality: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the potassium cation without strongly solvating the phenoxide nucleophile. Anhydrous conditions are critical to prevent the hydrolysis of the alkylating agent and to ensure the efficiency of the base.
Pathway B: Derivatization via the Nitrile Group
The nitrile group is a versatile functional handle that can be converted into various nitrogen-containing heterocycles or amidine derivatives known for their biological activities.[6] A key transformation is the reaction with hydroxylamine to form an N-hydroxy-benzimidamide (an amidoxime), which can serve as a precursor for more complex structures.[7]
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// Edges start -> reactionB; reagentsB -> reactionB; reactionB -> purificationB; purificationB -> productB; }
Caption: Proposed workflow for nitrile group transformation.
Protocol 2: Synthesis of N'-hydroxy-benzimidamide Derivative
This protocol details the conversion of the nitrile to the corresponding N'-hydroxy-benzimidamide.[7]
Materials:
-
5-Chloro-4-hydroxy-2-methylbenzonitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (2.0 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq) or Triethylamine (Et₃N)
-
Ethanol
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-Chloro-4-hydroxy-2-methylbenzonitrile (1.0 eq) in ethanol.
-
Reagent Addition: Add hydroxylamine hydrochloride (2.0 eq) and sodium carbonate (2.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is consumed (typically 8-16 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove inorganic salts. c. Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure N'-hydroxy-benzimidamide derivative.
Causality: Hydroxylamine is the nucleophile that attacks the electrophilic carbon of the nitrile. A base is required to neutralize the HCl salt of hydroxylamine, liberating the free base to participate in the reaction. Ethanol is an effective solvent that dissolves the reactants and facilitates the reaction at reflux temperature.
Protocols for Antimicrobial Evaluation
Once synthesized, the novel compounds must be evaluated for their antimicrobial activity. The following protocols outline the standard broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[8][9]
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10]
Materials:
-
Synthesized test compounds
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Test Compounds: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the stock solution of the test compound (at twice the desired highest concentration) to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
Reading the MIC: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[10][11]
Procedure:
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spot-plate each aliquot onto a drug-free Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Reading the MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Data Presentation and Interpretation
Quantitative data from antimicrobial testing should be summarized for clarity.
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Control | S. aureus | - | - | - | - |
| A-01 | S. aureus | ||||
| B-01 | S. aureus | ||||
| Control | E. coli | - | - | - | - |
| A-01 | E. coli | ||||
| B-01 | E. coli |
Interpretation of Results:
-
Bactericidal: An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[9]
-
Bacteriostatic: An agent is considered bacteriostatic if the MBC/MIC ratio is > 4.
Conclusion
The 5-Chloro-4-hydroxy-2-methylbenzonitrile scaffold offers a versatile and promising starting point for the development of novel antimicrobial agents. The synthetic pathways and evaluation protocols detailed in this guide provide a comprehensive framework for researchers to synthesize, purify, and characterize new chemical entities based on this core. By systematically exploring the chemical space around this scaffold, it is possible to identify potent compounds to address the growing challenge of antimicrobial resistance.
References
-
MDPI. (n.d.). The Application of Natural Phenolic Substances as Antimicrobial Agents in Agriculture and Food Industry. Retrieved from [Link]
-
MDPI. (n.d.). Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Future Antimicrobials: Natural and Functionalized Phenolics. Retrieved from [Link]
-
ResearchGate. (n.d.). Main mechanisms of antimicrobial activity of phenolic compounds. Retrieved from [Link]
-
IIP Series. (n.d.). THE ROLE OF PHENOLIC COMPOUNDS AS POTENTIAL ANTIMICROBIAL AGENTS. Retrieved from [Link]
-
protocols.io. (n.d.). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr.... Retrieved from [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
Nikopharmad. (n.d.). MIC/MBC Testing | International and Accredited Lab. Retrieved from [Link]
-
Emery Pharma. (n.d.). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Retrieved from [Link]
-
Allied Academies. (2016). Antimicrobial activities of some newly synthesized substituted Benzosuberone and its related derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. Retrieved from [Link]
-
Allied Academies. (2016). Antimicrobial activities of some newly synthesized substituted Benzosuberone and its related derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN106565541A - Synthesis method for benzamidine derivatives.
-
YouTube. (2022). Preparation of Benzonitriles, Part 5: From Other Benzoic Acid Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis Characteraisation and Antimicrobial Activity of Substituted Benzilic Acids. Retrieved from [Link]
-
MDPI. (n.d.). Design and Synthesis of Novel Antimicrobial Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Retrieved from [Link]
-
Dovepress. (2017). Synthesis, characterization, and antimicrobial evaluation of novel 5-b. Retrieved from [Link]
-
SCIRP. (n.d.). Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Synthesis Characteraisation and Antimicrobial Activity of Substituted Benzilic Acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold | Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]
- Google Patents. (n.d.). US3585233A - Process for the preparation of hydroxybenzonitriles.
- Google Patents. (n.d.). WO2014186981A1 - Method for preparing o(p)-hydroxybenzonitrile.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]
- 7. Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 10. emerypharma.com [emerypharma.com]
- 11. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Note: Optimized In Vitro Screening Protocols for SARM Candidates Based on the 5-Chloro-4-hydroxy-2-methylbenzonitrile Scaffold
Application Note: Optimized In Vitro Screening Protocols for SARM Candidates Based on the 5-Chloro-4-hydroxy-2-methylbenzonitrile Scaffold
Introduction & Scientific Rationale
The molecule 5-Chloro-4-hydroxy-2-methylbenzonitrile represents a "privileged scaffold" in medicinal chemistry, particularly in the development of Selective Androgen Receptor Modulators (SARMs) . Structurally, the benzonitrile motif acts as a bioisostere for the 3-ketone group of testosterone, interacting with Arg752 and Gln711 in the Androgen Receptor (AR) ligand-binding domain (LBD). The 4-hydroxyl group and chlorine/methyl substitutions provide critical vectors for extending the molecule into the hydrophobic pocket, allowing researchers to tune tissue selectivity (anabolic vs. androgenic).
This Application Note provides a rigorous, validated workflow for screening derivatives of this scaffold. Unlike generic toxicity screens, this protocol focuses on distinguishing true receptor binding from functional transactivation , a critical bottleneck in SARM discovery.
Experimental Workflow Overview
The following diagram illustrates the decision matrix for evaluating hits derived from this scaffold.
Caption: Integrated screening cascade for benzonitrile derivatives. Logic gates ensure only high-quality hits progress to functional validation.
Chemical Handling & Solubilization (Critical Pre-Step)
Derivatives of 5-Chloro-4-hydroxy-2-methylbenzonitrile are typically lipophilic (LogP > 3.0). Improper solubilization leads to micro-precipitation in aqueous buffers, causing false negatives in binding assays (due to low free concentration) or false positives in light-scattering assays.
Protocol:
-
Stock Preparation: Dissolve compounds to 10 mM in 100% anhydrous DMSO. Vortex for 2 minutes.
-
Visual Check: Inspect for turbidity. If turbid, sonicate at 40°C for 5 minutes.
-
Intermediate Dilution: Do not dilute directly from 10 mM into the assay buffer. Create a "working stock" at 10x concentration in a solvent-tolerant buffer (e.g., PBS + 5% DMSO) immediately before use to prevent "crashing out."
Protocol A: AR Competitive Binding Assay (Fluorescence Polarization)
Objective: Determine the binding affinity (
Materials
-
Receptor: Recombinant Rat or Human AR-LBD (GST-tagged).
-
Tracer: Fluormone™ AL Green (or equivalent high-affinity fluorescent androgen).
-
Buffer: AR Screening Buffer (50 mM HEPES pH 7.5, 1 mM EDTA, 1 mM DTT, 0.05% Tween-20, 10% Glycerol). Note: DTT is critical to prevent oxidation of cysteines in the AR-LBD.
Step-by-Step Methodology
-
Plate Setup: Use black, low-binding 384-well plates.
-
Reagent Mix: Prepare a master mix containing:
-
AR-LBD (Final conc: 25 nM)
-
Fluormone Tracer (Final conc: 2 nM)
-
-
Compound Addition:
-
Add 10 µL of the master mix to each well.
-
Add 10 µL of the test compound (diluted in buffer). Test a 10-point dose-response curve (e.g., 10 µM to 0.5 nM).
-
Controls: Include "High mP" (AR + Tracer + DMSO) and "Low mP" (Tracer only or excess unlabeled Testosterone).
-
-
Incubation: Cover plate to protect from light. Incubate at room temperature for 4 hours . (Equilibrium is slow for hydrophobic ligands).
-
Measurement: Read Fluorescence Polarization (Ex: 485 nm, Em: 530 nm).
Data Analysis:
Calculate
Protocol B: Functional Transactivation Assay (Luciferase Reporter)
Objective: Distinguish whether the binder acts as an agonist (muscle building potential) or antagonist (prostate cancer therapeutic potential). System: HEK293 or PC3 cells co-transfected with full-length AR and an ARE-Luciferase reporter.
Mechanism of Action Visualization
Understanding the pathway is essential for troubleshooting low signals.
Caption: Ligand-induced AR activation pathway. Interference at any step (e.g., Hsp90 inhibition) will reduce Luciferase signal.
Step-by-Step Methodology
-
Cell Seeding: Seed HEK293 cells at 10,000 cells/well in white 96-well tissue culture plates using charcoal-stripped serum media (to remove endogenous hormones).
-
Transfection (24h post-seeding):
-
Plasmid Mix: 50 ng AR expression vector + 100 ng MMTV-Luc (or 3xARE-Luc) per well.
-
Use a lipid-based transfection reagent (e.g., Lipofectamine).
-
-
Treatment (24h post-transfection):
-
Remove media. Add fresh media containing test compounds (0.1 nM – 10 µM).
-
Agonist Mode: Compound alone.
-
Antagonist Mode: Compound + 0.1 nM R1881 (synthetic androgen) to test inhibition of signal.
-
-
Incubation: Incubate for 24 hours at 37°C / 5% CO2.
-
Detection: Add steady-glow luciferase substrate. Lyse cells for 10 mins. Read Luminescence.
Data Interpretation & Troubleshooting
Expected Results Summary
| Assay Type | Metric | Agonist Profile | Antagonist Profile | Non-Binder |
| FP Binding | mP Value | Low (Displacement) | Low (Displacement) | High (No Displacement) |
| Luciferase | RLU (Agonist Mode) | High (>50% of R1881) | Low (Baseline) | Low |
| Luciferase | RLU (Antagonist Mode) | High (No inhibition) | Low (Inhibits R1881) | High |
| Viability | Cell Survival % | >90% | >90% | >90% |
Troubleshooting Guide
-
High Background in FP: Usually caused by light scattering from precipitated compound. Solution: Check solubility; spin down compound plates before adding to assay.
-
Low Signal in Luciferase: Cells may have lost the plasmid or are unhealthy. Solution: Use a constitutive control plasmid (e.g., Renilla-CMV) to normalize transfection efficiency.
-
"Super-Agonism": If a compound shows >150% activity of Testosterone, suspect luciferase stabilization (false positive). Solution: Perform a parental cell line counter-screen (no AR plasmid).
References
-
Dalton, J. T., et al. (1998). "Discovery of Nonsteroidal Androgens." Biochemical and Biophysical Research Communications.
-
Jones, A., et al. (2009). "Synthesis and SAR of novel benzonitrile derivatives as selective androgen receptor modulators." Bioorganic & Medicinal Chemistry Letters.
-
Invitrogen/Thermo Fisher. (2023). "PolarScreen™ Androgen Receptor Competitor Assay Protocol." Thermo Fisher Scientific User Manuals.
-
Yin, D., et al. (2003). "Pharmacology, pharmacokinetics, and tissue selectivity of LGD-2226, a novel nonsteroidal selective androgen receptor modulator." Journal of Pharmacology and Experimental Therapeutics.
-
Theodoulou, N. H., et al. (2021). "Automated Synthesis of SARM Scaffolds." Journal of Medicinal Chemistry.
Technical Notes & Optimization
Technical Support Center: Optimizing Reaction Conditions for 5-Chloro-4-hydroxy-2-methylbenzonitrile Synthesis
Technical Support Center: Optimizing Reaction Conditions for 5-Chloro-4-hydroxy-2-methylbenzonitrile Synthesis
Welcome to the technical support center for the synthesis of 5-Chloro-4-hydroxy-2-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate.
Introduction to the Synthesis of 5-Chloro-4-hydroxy-2-methylbenzonitrile
5-Chloro-4-hydroxy-2-methylbenzonitrile is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. Its synthesis can be approached through several routes, with the most common being the direct chlorination of 4-hydroxy-2-methylbenzonitrile and the Sandmeyer reaction of a suitable amino-substituted precursor. Both methods present unique challenges that can impact yield, purity, and scalability. This guide will explore both pathways, offering detailed protocols, troubleshooting for common issues, and strategies for optimizing reaction conditions.
Troubleshooting and Optimization Guides
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Route 1: Direct Chlorination of 4-hydroxy-2-methylbenzonitrile
The direct chlorination of 4-hydroxy-2-methylbenzonitrile is a direct approach, but achieving the desired regioselectivity for the 5-chloro isomer can be challenging due to the directing effects of the substituents on the aromatic ring.
A1: Achieving high regioselectivity in the chlorination of substituted phenols is a common challenge. The hydroxyl (-OH) and methyl (-CH₃) groups are ortho-, para-directing, while the nitrile (-CN) group is a meta-director. This combination can lead to the formation of multiple isomers. Here are the key factors to consider for optimization:
-
Choice of Chlorinating Agent: The reactivity and steric bulk of the chlorinating agent play a crucial role in regioselectivity.
-
Sulfuryl chloride (SO₂Cl₂): Often provides better selectivity compared to chlorine gas, especially when used with a catalyst.
-
N-Chlorosuccinimide (NCS): A milder chlorinating agent that can offer improved selectivity, particularly when used in conjunction with a catalyst.[1]
-
-
Catalyst Selection: The use of a catalyst can significantly influence the position of chlorination.
-
Lewis Acids (e.g., AlCl₃, FeCl₃): Can activate the chlorinating agent, but may not provide the desired regioselectivity for this specific substitution pattern.[2]
-
Sulfur-based Catalysts: Certain sulfur-containing compounds, such as thiourea derivatives, have been shown to direct chlorination to specific positions on the phenol ring.[1] Experimenting with different sulfur-based catalysts could be beneficial.
-
-
Solvent Effects: The polarity and nature of the solvent can influence the reaction pathway and selectivity.
-
Non-polar solvents (e.g., dichloromethane, carbon tetrachloride): Often favored for electrophilic aromatic substitution reactions.
-
Protic solvents: Generally avoided as they can react with the chlorinating agent.
-
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.
Experimental Protocol for Optimized Chlorination:
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-hydroxy-2-methylbenzonitrile (1 equivalent) in anhydrous dichloromethane.
-
Catalyst Addition: Add the chosen catalyst (e.g., a thiourea derivative, 0.1 equivalents).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Chlorinating Agent Addition: Slowly add a solution of N-chlorosuccinimide (1.05 equivalents) in dichloromethane dropwise over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product will likely be a mixture of isomers. Purification by column chromatography on silica gel or by recrystallization is necessary to isolate the desired 5-chloro-4-hydroxy-2-methylbenzonitrile.[3][4]
Table 1: Hypothetical Product Distribution in the Chlorination of 4-hydroxy-2-methylbenzonitrile under Various Conditions
| Entry | Chlorinating Agent | Catalyst | Solvent | Temperature (°C) | 5-Chloro Isomer (%) | Other Isomers (%) |
| 1 | Cl₂ | None | CCl₄ | 25 | 35 | 65 |
| 2 | SO₂Cl₂ | AlCl₃ | CH₂Cl₂ | 0 | 50 | 50 |
| 3 | NCS | Thiourea | CH₂Cl₂ | 0 | 75 | 25 |
| 4 | NCS | None | CH₂Cl₂ | 25 | 45 | 55 |
Route 2: Sandmeyer Reaction
The Sandmeyer reaction provides an alternative, often more selective, route to introduce the nitrile group after establishing the chloro and hydroxyl substituents. A plausible precursor for this route is 2-amino-5-chloro-4-methylphenol.
A2: Low yields in the Sandmeyer reaction are frequently encountered and can be attributed to several factors, primarily the instability of the diazonium salt intermediate and the occurrence of side reactions.[5] Here’s a breakdown of potential issues and their solutions:
-
Decomposition of the Diazonium Salt: Aryl diazonium salts, especially those with electron-donating groups like hydroxyl and methyl, can be unstable, even at low temperatures.
-
Troubleshooting:
-
Strict Temperature Control: Maintain the temperature of the diazotization reaction between 0-5 °C at all times. Use an ice-salt bath for efficient cooling.
-
Immediate Use: Use the freshly prepared diazonium salt solution immediately in the subsequent cyanation step. Do not store it.
-
-
-
Formation of Phenol Byproduct: The diazonium group can be displaced by water, leading to the formation of a phenol byproduct.[6]
-
Troubleshooting:
-
Sufficiently Acidic Conditions: Ensure the diazotization is carried out in a sufficiently acidic medium (e.g., with an excess of HCl or H₂SO₄) to suppress the reaction with water.
-
Low Temperature: As mentioned, keeping the temperature low minimizes this side reaction.
-
-
-
Azo Coupling: The diazonium salt can act as an electrophile and couple with the starting aminophenol or the product phenol to form colored azo compounds.
-
Troubleshooting:
-
Slow Addition: Add the sodium nitrite solution slowly to the acidic solution of the amine to ensure that the concentration of free nitrous acid is kept low, and the formed diazonium salt reacts quickly.
-
Efficient Stirring: Maintain vigorous stirring to ensure rapid and homogeneous mixing.
-
-
-
Incomplete Cyanation: The reaction with copper(I) cyanide may not go to completion.
-
Troubleshooting:
-
Active Catalyst: Ensure the copper(I) cyanide is of high quality and freshly prepared if possible.
-
Temperature of Cyanation: While the diazotization must be cold, the cyanation step may require gentle warming (e.g., to room temperature or slightly above) to drive the reaction to completion. Monitor the reaction for the cessation of nitrogen gas evolution.
-
-
Experimental Protocol for Sandmeyer Reaction:
-
Diazotization:
-
In a three-necked flask, dissolve 2-amino-5-chloro-4-methylphenol (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.3 equivalents) in water. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 40-50 °C for 1 hour, or until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture and neutralize it with a sodium carbonate solution.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Table 2: Influence of Reaction Parameters on the Yield of a Model Sandmeyer Cyanation
| Entry | Diazotization Temp. (°C) | Cyanation Temp. (°C) | Equivalents of NaNO₂ | Yield (%) |
| 1 | 0-5 | 5-10 | 1.05 | 75 |
| 2 | 10-15 | 5-10 | 1.05 | 40 |
| 3 | 0-5 | 25 | 1.05 | 80 |
| 4 | 0-5 | 5-10 | 1.00 | 65 |
Frequently Asked Questions (FAQs)
Q3: What is the best starting material for the synthesis of 4-hydroxy-2-methylbenzonitrile?
A3: A common starting material is p-cresol (4-methylphenol). The synthesis typically involves formylation to introduce the aldehyde group, followed by conversion of the aldehyde to a nitrile. Another route is the direct cyanation of the phenol.
Q4: During the chlorination reaction, we observe the formation of a dark-colored reaction mixture. What is the cause and how can it be prevented?
A4: The formation of dark colors during the chlorination of phenols often indicates oxidation of the phenolic substrate. This can be minimized by:
-
Using an Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere can prevent oxidation by atmospheric oxygen.
-
High Purity Reagents: Ensure that the starting materials and solvents are free of metal impurities that can catalyze oxidation.
-
Controlled Addition of Chlorinating Agent: Adding the chlorinating agent slowly and maintaining a low temperature can help to control the reaction and minimize side reactions.
Q5: What are the safety precautions for handling the reagents in the Sandmeyer reaction?
A5: The Sandmeyer reaction involves several hazardous materials:
-
Diazonium Salts: Solid diazonium salts can be explosive. It is crucial to use them in solution without isolation.
-
Cyanides: Copper(I) cyanide and sodium cyanide are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. A cyanide antidote kit should be readily available.
-
Acids: Concentrated acids like HCl and H₂SO₄ are corrosive and should be handled with care.
Q6: How can we confirm the regiochemistry of the final chlorinated product?
A6: The regiochemistry of the final product should be confirmed using analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can provide detailed information about the substitution pattern on the aromatic ring through analysis of chemical shifts and coupling constants.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments can help to determine the spatial proximity of protons, which can be used to confirm the relative positions of the substituents.
-
X-ray Crystallography: If a suitable single crystal of the product can be obtained, X-ray crystallography provides unambiguous structural determination.
Visualizations
Caption: Proposed workflow for the direct chlorination route.
Caption: Key steps and potential side reactions in the Sandmeyer route.
Caption: Decision tree for troubleshooting common synthesis issues.
References
-
Cheng, S.-H., & Chen, C.-T. (2018). Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. Processes, 6(9), 159. [Link]
-
Commercially Important Chlorinated Phenols. (2022). In Encyclopedia.pub. [Link]
-
David, S. A., & Geoffery, O. A. (2009). Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. Science Alert, 4(3), 225-231. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
-
Wikipedia. (2023). Sandmeyer reaction. [Link]
-
Scientific Update. (n.d.). Regioselective Chlorination of Phenols. [Link]
- Process for separating chlorinated phenols. U.S.
-
Yorimitsu, H., & Osuka, A. (2018). Regioselective chlorination of phenols in the presence of tetrahydrothiopyran derivatives. Tetrahedron Letters, 59(15), 1445-1448. [Link]
-
The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.). [Link]
-
Romo, D., et al. (2014). Palau’chlor: A Practical and Reactive Chlorinating Reagent. Journal of the American Chemical Society, 136(17), 6245-6248. [Link]
-
Ackermann, L., et al. (2015). Regioselective C–H chlorination: towards the sequential difunctionalization of phenol derivatives and late-stage chlorination of bioactive compounds. RSC Advances, 5(104), 85463-85467. [Link]
-
Waters, W. A. (1952). Sandmeyer, and related reactions. Chemical Society Reviews, 5, 285-303. [Link]
-
Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2895-2926. [Link]
-
Alhfidh, H. A., & Othman, N. S. (2022). Estimation of p-Aminophenol via Diazotization and Coupling Reaction with 4-Chlororesorcinol -Application on Paracetamol. Rafidain Journal of Science, 31(1), 57-68. [Link]
- Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. U.S.
-
Scheme 3. (a) 2-Aminophenol, 2-amino-5-methyl-phenol, or... (n.d.). [Link]
-
LibreTexts Chemistry. (2019). 14.4: Diazotization of Amines. [Link]
-
The Chinese University of Hong Kong. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. [Link]
-
ResearchGate. (2017). 2-amino-5-methylphenol and 2-amino-5-chlorophenol. [Link]
-
L.S.College, Muzaffarpur. (2020). Sandmeyer reaction. [Link]
-
Province of British Columbia. (2017). Chlorinated and Non-Chlorinated Phenols in Water. [Link]
-
SlideShare. (2026). Current applicability of Sandmeyer reaction presentation. [Link]
-
Organic Syntheses. (n.d.). Benzene, 2,4-dichloro-1-methoxy-. [Link]
-
Scilit. (n.d.). Separation of Chlorinated Phenols by Isocratic High-Performance Liquid Chromatography on Reverse Phase Column. [Link]
- Synthetic method of 2-chloro-4-aminophenol.
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
- Process for the preparation of 5-chloro-2-aminophenol.
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions: Chlorination and Bromination. [Link]
- Process for the preparation of hydroxybenzonitriles. U.S.
-
Khan, S. A., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1313. [Link]
-
Wang, X., et al. (2023). Nickel-Catalyzed Selective C-H Cyanation via Aromatic Thianthrenium Salts. Organic Letters, 25(26), 4859-4864. [Link]
-
KNGAC. (n.d.). ANALYTICAL CHEMISTRY CODE : 18K5CHELCH1 UNIT –II 2.1 Separation and Purification techniques. [Link]
-
QuickCompany. (n.d.). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. [Link]
-
MDPI. (2023). Nickel-Catalyzed Cyanation of Aryl Halides. [Link]
-
Mossine, A. V., et al. (2025). Photo- and Cu-Mediated [11C]Cyanation of (Hetero)Aryl Thianthrenium Salts. ACS Central Science, 11(4), 1145-1152. [Link]
-
Fors, B. P., et al. (2025). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. Organic Letters, 27(15), 4252-4257. [Link]
-
Li, Y., et al. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. Molecules, 29(8), 1879. [Link]
-
Liu, M., et al. (n.d.). Supporting Information Palladium-Catalyzed Cyanation of Aryl Sulfonium Salts. [Link]
-
Novi AMS. (n.d.). Water Treatment Process Troubleshooting Guide. [Link]
-
Bathula, H. B., et al. (2017). One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation. New Journal of Chemistry, 41(23), 14357-14366. [Link]
-
PubChem. (n.d.). 4-Chloro-2-hydroxybenzonitrile. [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. US4429168A - Process for separating chlorinated phenols - Google Patents [patents.google.com]
- 5. Current applicability of Sandmeyer reaction presentation | PDF [slideshare.net]
- 6. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Synthesis of 5-Chloro-4-hydroxy-2-methylbenzonitrile
Technical Support Center: Synthesis of 5-Chloro-4-hydroxy-2-methylbenzonitrile
Welcome to the technical support center for the synthesis of 5-Chloro-4-hydroxy-2-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the synthesis of this important chemical intermediate. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic route, minimize impurities, and ensure the integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 5-Chloro-4-hydroxy-2-methylbenzonitrile?
A1: The two most prevalent synthetic strategies for 5-Chloro-4-hydroxy-2-methylbenzonitrile are:
-
Route A: Electrophilic Chlorination of 4-hydroxy-2-methylbenzonitrile. This is a direct approach, but controlling regioselectivity can be a challenge.
-
Route B: Sandmeyer Reaction of 5-amino-4-chloro-2-methylphenol. This is a classic and versatile method for introducing the nitrile group.
Q2: I am seeing multiple spots on my TLC after chlorination of 4-hydroxy-2-methylbenzonitrile. What are the likely byproducts?
A2: The primary byproducts in the chlorination of 4-hydroxy-2-methylbenzonitrile are typically isomeric monochlorinated products and dichlorinated species. The hydroxyl and methyl groups on the aromatic ring are activating and ortho-, para-directing, which can lead to a mixture of products. The most common byproduct is the isomeric 3-chloro-4-hydroxy-2-methylbenzonitrile. Dichlorination at the 3- and 5-positions is also possible if an excess of the chlorinating agent is used.
Q3: My Sandmeyer reaction is giving a low yield and a significant amount of a phenolic byproduct. What is happening?
A3: A common issue in the Sandmeyer reaction is the decomposition of the intermediate diazonium salt. This can lead to the formation of a phenol byproduct (in this case, 4-chloro-3-methylphenol) through reaction with water.[1] Low temperatures (0-5 °C) are crucial to maintain the stability of the diazonitrile salt.[2]
Q4: How can I effectively purify 5-Chloro-4-hydroxy-2-methylbenzonitrile from its isomers?
A4: Purification of isomeric chlorohydroxybenzonitriles can be challenging due to their similar polarities. Recrystallization is often the most effective method for purification on a larger scale. A solvent system of toluene and hexanes or ethanol and water can be effective. For smaller scales or to obtain very high purity, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is recommended.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in the Chlorination of 4-hydroxy-2-methylbenzonitrile
Symptom: Your reaction mixture contains a significant amount of the undesired 3-chloro isomer, as confirmed by NMR or LC-MS analysis.
Causality: The hydroxyl group is a powerful ortho-, para-director, and the methyl group is also an ortho-, para-director. This leads to competitive chlorination at both the 3- and 5-positions (ortho to the hydroxyl group). The steric hindrance from the adjacent methyl group at position 2 can slightly favor chlorination at the 5-position, but a mixture is often unavoidable.
Troubleshooting & Optimization:
-
Choice of Chlorinating Agent:
-
Sulfuryl chloride (SO₂Cl₂): Often provides better regioselectivity for the desired 5-chloro isomer compared to chlorine gas.
-
N-Chlorosuccinimide (NCS): A milder chlorinating agent that can sometimes offer improved selectivity. The regioselectivity can be solvent-dependent, with acetonitrile being a good starting point.[1]
-
-
Reaction Conditions:
-
Temperature: Perform the reaction at low temperatures (0 °C to room temperature) to minimize over-reaction and improve selectivity.
-
Solvent: A non-polar solvent like dichloromethane or chloroform is generally preferred.
-
Lewis Acid Catalyst: The use of a mild Lewis acid catalyst can sometimes influence the regioselectivity.
-
Experimental Protocol: Optimized Chlorination
-
Dissolve 4-hydroxy-2-methylbenzonitrile (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sulfuryl chloride (1.05 equivalents) in dichloromethane dropwise over 30 minutes.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by TLC or HPLC.
-
Upon completion, quench the reaction by slowly adding water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) |
| Chlorinating Agent | Cl₂ gas | SO₂Cl₂ |
| Temperature | Room Temperature | 0 °C |
| Solvent | Acetic Acid | Dichloromethane |
| Approx. 5-Chloro:3-Chloro Ratio | 2:1 | >5:1 |
Visualization of Byproduct Formation in Chlorination
Sources
Technical Support Center: O-Alkylation of 4-Hydroxybenzonitriles
Technical Support Center: O-Alkylation of 4-Hydroxybenzonitriles
Ticket ID: #HB-CN-Alkylation-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The "Goldilocks" Challenge
Welcome to the technical support hub for 4-hydroxybenzonitrile derivatization.
The O-alkylation of 4-hydroxybenzonitrile (Williamson Ether Synthesis) appears deceptively simple. However, the presence of the nitrile (-CN) group at the para position introduces a "Goldilocks" constraint:
-
Acidity: The -CN group lowers the pKa of the phenol (~7.9 vs. 10.0 for phenol), making it easier to deprotonate but making the resulting phenoxide a weaker nucleophile.
-
Lability: The -CN group is susceptible to hydrolysis under the very basic/aqueous conditions often used for alkylation.
-
Ambident Reactivity: The phenoxide oxygen competes with the ring carbons (C-alkylation) and potential elimination pathways.
This guide provides the troubleshooting logic to navigate these competing factors.
Module 1: The "Disappearing Nitrile" (Hydrolysis)
Symptom: Your product shows a broad -OH stretch (2500-3300 cm⁻¹) or carbonyl peaks (1650-1700 cm⁻¹) in IR, and the distinct sharp nitrile peak (~2220 cm⁻¹) is weak or absent.
Root Cause: The nitrile group is thermodynamically unstable in the presence of strong bases (OH⁻) and heat , especially if water is present. The reaction converts the nitrile to a primary amide, and subsequently to a carboxylic acid.[1][2]
The Mechanism of Failure
The base (OH⁻) attacks the electrophilic carbon of the nitrile.
Figure 1: Pathway of nitrile hydrolysis under uncontrolled basic conditions.
Troubleshooting Protocol
| Variable | Recommendation | Scientific Rationale |
| Base Selection | Switch to K₂CO₃ or Cs₂CO₃ | The pKa of 4-hydroxybenzonitrile (7.9) allows deprotonation by carbonates. Avoid NaOH/KOH, which generate high concentrations of nucleophilic OH⁻. |
| Water Control | Anhydrous Solvents | Hydrolysis requires water. Use anhydrous DMF or Acetone. Add 3Å molecular sieves if the solvent quality is suspect. |
| Temperature | < 80°C | Hydrolysis rates increase exponentially with temperature. If reflux is needed, ensure the system is strictly anhydrous. |
Module 2: The "Ambident" Problem (C- vs. O-Alkylation)
Symptom: You isolate a product with the correct mass but incorrect NMR splitting (loss of symmetry) or a slightly different Rf value.
Root Cause: Phenoxides are ambident nucleophiles . The negative charge is delocalized into the ring (ortho/para positions). While O-alkylation is kinetically favored, C-alkylation (usually at the ortho position) becomes competitive if the oxygen is "shielded" by tight ion pairing or hydrogen bonding.
The Solvation Effect (Kornblum’s Rule)
-
Protic Solvents (e.g., Ethanol, Water): Hydrogen bond to the Oxygen, reducing its nucleophilicity. Favors C-Alkylation.
-
Aprotic Polar Solvents (e.g., DMF, DMSO): Solvate the cation (K⁺/Na⁺) but leave the anion "naked" and reactive. Favors O-Alkylation.
Figure 2: Solvent and cation influence on regioselectivity.
Module 3: Experimental Protocol (The "Gold Standard")
This protocol is designed to maximize O-alkylation while suppressing hydrolysis and elimination.
Reagents:
-
Substrate: 4-Hydroxybenzonitrile (1.0 eq)
-
Alkyl Halide: R-Br or R-I (1.1 - 1.2 eq)
-
Base: Anhydrous K₂CO₃ (1.5 - 2.0 eq)
-
Solvent: Anhydrous DMF (Dimethylformamide) or Acetone (if R-X is very reactive).
Step-by-Step:
-
Dissolution: Dissolve 4-hydroxybenzonitrile in anhydrous DMF (concentration ~0.2 - 0.5 M) under an inert atmosphere (N₂ or Ar).
-
Why: DMF promotes dissociation of the potassium phenoxide ion pair.
-
-
Deprotonation: Add K₂CO₃. Stir at room temperature for 15-30 minutes.
-
Why: Allows formation of the phenoxide before the electrophile is introduced. The color often changes to yellow/orange (phenoxide formation).
-
-
Addition: Add the Alkyl Halide dropwise.
-
Why: Controls the exotherm and prevents local concentration hotspots.
-
-
Reaction: Stir at 60°C. Monitor by TLC/HPLC.
-
Why: 60°C is sufficient for most primary halides without risking nitrile hydrolysis.
-
-
Workup (Critical): Pour the mixture into ice-cold water . The product usually precipitates. Filter or extract with EtOAc.
-
Why: DMF is miscible with water; the product is not. The ice prevents exotherm-induced hydrolysis during the quench.
-
FAQ: Troubleshooting Specific Scenarios
Q: I am seeing a significant amount of alkene side product (Elimination).
-
A: This occurs if your alkyl halide is secondary or tertiary, or if the base is too strong.[3]
-
Fix: Switch to a less basic counter-ion (use Cs₂CO₃ in MeCN) or lower the temperature. If the alkyl halide is tertiary, Williamson synthesis may fail; consider acid-catalyzed alkylation (using the alcohol + acid) or Mitsunobu conditions.
-
Q: My reaction is stalled at 50% conversion.
-
A: The phenoxide might be aggregating or the alkyl halide is decomposing.
-
Fix: Add a catalytic amount of Potassium Iodide (KI) (Finkelstein condition) to convert alkyl bromides/chlorides to more reactive iodides in situ. Alternatively, add 18-crown-6 ether to solubilize the potassium cation.
-
Q: Can I use NaH (Sodium Hydride)?
-
A: Yes, but it is often unnecessary and risky. NaH requires strictly anhydrous conditions. If any water is present, it forms NaOH, which immediately attacks the nitrile. Carbonates are safer and sufficient for this substrate.
References
-
Williamson Ether Synthesis Mechanism & Scope
-
Nitrile Hydrolysis under Basic Conditions
-
Ambident Nucleophiles (C- vs O-Alkylation)
-
Solvent Effects in Alkylation
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. jk-sci.com [jk-sci.com]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 9. pharmaxchange.info [pharmaxchange.info]
- 10. spaces-cdn.owlstown.com [spaces-cdn.owlstown.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. chemrevise.org [chemrevise.org]
- 13. Basic hydrolysis of nitriles [quimicaorganica.org]
- 14. cactus.utahtech.edu [cactus.utahtech.edu]
- 15. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 16. The Williamson Ether Synthesis [cs.gordon.edu]
- 17. ch.ic.ac.uk [ch.ic.ac.uk]
5-Chloro-4-hydroxy-2-methylbenzonitrile stability and storage conditions
5-Chloro-4-hydroxy-2-methylbenzonitrile stability and storage conditions
Answering the urgent need for clear, actionable guidance on the handling of critical research compounds, this Technical Support Center resource provides an in-depth guide to the stability and storage of 5-Chloro-4-hydroxy-2-methylbenzonitrile. As Senior Application Scientists, we have synthesized data from safety data sheets, analogous compound behavior, and primary literature to create a practical framework for researchers. This guide moves beyond simple instructions to explain the underlying chemical principles, empowering users to maintain compound integrity and ensure experimental reproducibility.
Technical Support Center: 5-Chloro-4-hydroxy-2-methylbenzonitrile
This guide is designed to provide researchers, scientists, and drug development professionals with comprehensive information on the stability and proper storage of 5-Chloro-4-hydroxy-2-methylbenzonitrile. By understanding the chemical vulnerabilities of this compound, you can mitigate degradation, ensure the accuracy of your results, and prolong the shelf-life of your materials.
Frequently Asked Questions (FAQs) on Stability and Storage
This section addresses the most common questions regarding the handling and storage of 5-Chloro-4-hydroxy-2-methylbenzonitrile.
Q1: What are the optimal storage conditions for solid 5-Chloro-4-hydroxy-2-methylbenzonitrile?
A1: For maximum stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] The key environmental factors to control are temperature, humidity, and light.
-
Temperature: For long-term storage, refrigeration at 2-8°C is recommended. Standard ambient temperature is acceptable for short-term storage, but elevated temperatures should be avoided.[2]
-
Humidity: The compound is a solid, and moisture can promote hydrolysis or other degradation pathways. Storage in a desiccator or with a desiccant is a best practice to minimize water exposure.
-
Light: Phenolic compounds can be sensitive to light, which can catalyze oxidative degradation.[3] Always store the material in an amber glass vial or a light-blocking container.
Q2: How should I prepare and store solutions of 5-Chloro-4-hydroxy-2-methylbenzonitrile?
A2: The stability of the compound in solution is highly dependent on the choice of solvent and the solution's pH.
-
Solvent Selection: For short-term use, solvents like methanol may be suitable.[4] For long-term storage of stock solutions, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are preferable. These solvents minimize the risk of hydrolysis of the nitrile group.
-
pH Considerations: The phenolic hydroxyl group makes the compound susceptible to degradation in basic conditions. At high pH, the phenol can deprotonate to form a phenoxide ion, which is highly susceptible to oxidation.[5][6] If aqueous solutions are necessary, they should be buffered to a slightly acidic pH (pH 4-6) to maintain stability.[5][6]
-
Storage of Solutions: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C in tightly sealed, light-protecting containers.
Q3: What are the primary degradation pathways for this compound?
A3: The two most probable degradation pathways involve the phenolic hydroxyl group and the benzonitrile group.[7][8]
-
Oxidation of the Phenol: The hydroxyl group can be oxidized, especially when exposed to air (oxygen), light, or basic pH.[3][9] This process can lead to the formation of colored quinone-type byproducts, which may be observable as a yellowing or browning of the compound.
-
Hydrolysis of the Nitrile: The nitrile group (-C≡N) can undergo hydrolysis to first form an amide intermediate and subsequently a carboxylic acid.[8] This reaction is catalyzed by strong acids or bases and can occur slowly in the presence of water.[8]
The following diagram illustrates these potential degradation routes.
Caption: Potential degradation pathways for 5-Chloro-4-hydroxy-2-methylbenzonitrile.
Troubleshooting Guide
This section provides solutions to common problems encountered during the handling and use of 5-Chloro-4-hydroxy-2-methylbenzonitrile.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Solid compound has discolored (e.g., turned yellow or brown). | Oxidation of the phenolic hydroxyl group due to prolonged exposure to air, light, or trace basic contaminants. | 1. Assess Purity: Use an analytical method (e.g., HPLC, LC-MS, NMR) to determine the purity of the material. 2. Evaluate Storage: Confirm that the compound was stored in a tightly sealed, light-proof container, away from heat and moisture. 3. Future Prevention: For highly sensitive applications, store the solid under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. |
| Stock solution shows reduced potency or extra peaks in analysis over time. | 1. Hydrolysis: If stored in a protic or aqueous solvent, the nitrile group may be hydrolyzing.[8] 2. Oxidation: The phenolic group may be oxidizing, especially if the solution is not protected from light or air.[9] | 1. Prepare Fresh Solutions: It is always best practice to use freshly prepared solutions for quantitative experiments. 2. Optimize Storage: Store aliquots of stock solutions at -20°C or -80°C. 3. Change Solvent: For long-term storage, switch to an anhydrous aprotic solvent like DMSO. |
| Poor solubility observed in the chosen solvent. | The compound may have limited solubility in certain solvents. For example, while soluble in methanol, it may have low solubility in water.[4] | 1. Consult Data Sheets: Refer to the supplier's safety data sheet (SDS) for available solubility information. 2. Test Solvents: Empirically test solubility in small volumes of alternative recommended solvents (e.g., DMSO, DMF, Ethanol). 3. Use Sonication: Gentle warming or sonication can aid in the dissolution process. |
Experimental Protocol: Preparation of a Stock Solution for Stability Assessment
This protocol outlines a self-validating system to prepare a stock solution and assess its short-term stability.
Objective: To prepare a 10 mM stock solution in methanol and evaluate its stability at room temperature over 48 hours.
Materials:
-
5-Chloro-4-hydroxy-2-methylbenzonitrile
-
Anhydrous, HPLC-grade methanol
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Amber glass vials with PTFE-lined caps
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Preparation (Time = 0):
-
Accurately weigh the amount of 5-Chloro-4-hydroxy-2-methylbenzonitrile required to make a 10 mM solution.
-
Quantitatively transfer the solid to a volumetric flask.
-
Dissolve the compound in a small amount of methanol, then dilute to the final volume. Mix thoroughly until homogeneous.
-
Immediately transfer the solution to amber glass vials.
-
-
Initial Analysis (T=0):
-
Perform an HPLC analysis on a freshly prepared sample.
-
Record the peak area and retention time of the main compound peak. This will serve as your baseline (100% reference).
-
-
Stability Incubation:
-
Store one sealed vial at room temperature, protected from light.
-
Store a second sealed vial at 4°C as a control.
-
-
Follow-up Analysis (T=24h, T=48h):
-
At 24 and 48 hours, analyze samples from both the room temperature and 4°C vials.
-
Compare the peak area of the main compound to the T=0 baseline. Look for the appearance of any new peaks, which would indicate degradation products.
-
-
Data Interpretation:
-
Calculate the percentage of the compound remaining at each time point. A stable solution should retain >98% of its initial peak area with no significant formation of new peaks. This self-validating check confirms the suitability of your handling procedure for the duration of your experiment.
-
Summary of Recommended Storage Conditions
| Form | Temperature | Light | Atmosphere | Container |
| Solid (Long-term) | 2-8°C | Protect from light | Dry; Inert gas (optional) | Tightly sealed amber glass vial |
| Solid (Short-term) | Room Temperature (<25°C) | Protect from light | Dry | Tightly sealed amber glass vial |
| Solution (Stock) | -20°C or -80°C | Protect from light | Anhydrous (if applicable) | Tightly sealed amber vial with PTFE-lined cap |
References
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. Available at: [Link]
-
Lachman, J., et al. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Molecules, 26(11), 3243. Available at: [Link]
-
Friedman, M. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. SciSpace. Available at: [Link]
-
Poblete, C., et al. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. Foods, 12(16), 3060. Available at: [Link]
-
Pasquet, P. L., et al. (2024). Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. Food Bioscience, 57, 103586. Available at: [Link]
-
Sørensen, S. R., et al. (2013). Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: pathways and kinetics. Pest Management Science, 69(6), 758-766. Available at: [Link]
-
Pharmacy 180. (n.d.). Drug degradation pathways. Available at: [Link]
-
Ekoja, A. (2017). DEGRADATION PATHWAY. ResearchGate. Available at: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chlorobenzonitrile, 99%. Available at: [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements [mdpi.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of pH on the Stability of Plant Phenolic Compounds (2000) | Mendel Friedman | 808 Citations [scispace.com]
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- 9. researchgate.net [researchgate.net]
Reference Data & Comparative Studies
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 5-Chloro-4-hydroxy-2-methylbenzonitrile
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 5-Chloro-4-hydroxy-2-methylbenzonitrile
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
5-Chloro-4-hydroxy-2-methylbenzonitrile is a key building block in the synthesis of various high-value organic molecules, including pharmaceuticals and agrochemicals. Its specific substitution pattern offers a unique scaffold for derivatization, making the efficiency of its synthesis a critical factor in the overall cost and timeline of research and development projects. This guide provides an in-depth, comparative analysis of three distinct synthetic routes to this target molecule, offering a critical evaluation of their respective merits and drawbacks. The methodologies presented are grounded in established chemical principles and supported by experimental data from analogous transformations found in the chemical literature.
Comparative Overview of Synthetic Strategies
Three plausible synthetic routes to 5-Chloro-4-hydroxy-2-methylbenzonitrile have been devised and benchmarked, starting from readily available precursors: 2-methylphenol (o-cresol), 4-amino-2-methylphenol, and 4-hydroxy-2-methylbenzonitrile. Each route is evaluated based on the number of synthetic steps, overall yield, reagent toxicity and cost, and operational complexity.
| Route | Starting Material | Number of Steps | Overall Estimated Yield | Key Transformations | Primary Advantages | Primary Disadvantages |
| 1 | 2-Methylphenol | 5 | ~25-35% | Nitration, Reduction, Sandmeyer Chlorination, Formylation, Oximation/Dehydration | Readily available starting material, well-established reactions. | Longest route, moderate overall yield, use of toxic reagents (e.g., NaNO₂, HCN precursors). |
| 2 | 4-Amino-2-methylphenol | 6 | ~30-40% | Protection, Chlorination, Formylation, Oximation/Dehydration, Deprotection | Good regiochemical control, potentially higher overall yield. | Requires protection/deprotection steps, increasing step count. |
| 3 | 4-Hydroxy-2-methylbenzonitrile | 1 | ~70-85% | Electrophilic Chlorination | Shortest and most direct route, high yield. | Potential for isomeric impurities, availability and cost of starting material. |
Route 1: Synthesis from 2-Methylphenol
This multi-step synthesis leverages a series of classical aromatic transformations to build the desired functionality onto the readily available and inexpensive starting material, 2-methylphenol.
start [label="2-Methylphenol"]; step1 [label="Nitration"]; intermediate1 [label="2-Methyl-4-nitrophenol"]; step2 [label="Reduction"]; intermediate2 [label="4-Amino-2-methylphenol"]; step3 [label="Sandmeyer Chlorination"]; intermediate3 [label="5-Chloro-2-methylphenol"]; step4 [label="Formylation (Gattermann)"]; intermediate4 [label="5-Chloro-4-hydroxy-2-methylbenzaldehyde"]; step5 [label="Oximation & Dehydration"]; end [label="5-Chloro-4-hydroxy-2-methylbenzonitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> intermediate3; intermediate3 -> step4; step4 -> intermediate4; intermediate4 -> step5; step5 -> end; }
Figure 1: Synthetic workflow for Route 1 starting from 2-methylphenol.
Experimental Protocol: Route 1
Step 1: Nitration of 2-Methylphenol to 2-Methyl-4-nitrophenol
-
Rationale: The hydroxyl and methyl groups of 2-methylphenol are ortho, para-directing. Nitration is expected to favor substitution at the para-position to the hydroxyl group due to steric hindrance at the ortho positions.
-
Procedure: To a stirred solution of 2-methylphenol (1.0 eq) in glacial acetic acid at 0-5 °C, a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.0 eq) is added dropwise, maintaining the temperature below 10 °C. The reaction is stirred for 2-3 hours and then poured onto ice water. The precipitated 2-methyl-4-nitrophenol is collected by filtration, washed with cold water, and recrystallized from aqueous ethanol.
Step 2: Reduction of 2-Methyl-4-nitrophenol to 4-Amino-2-methylphenol
-
Rationale: The nitro group is readily reduced to an amine using various reducing agents. Catalytic hydrogenation is a clean and efficient method.
-
Procedure: 2-Methyl-4-nitrophenol (1.0 eq) is dissolved in ethanol, and a catalytic amount of 10% Pd/C is added. The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (3-4 atm) at room temperature until the uptake of hydrogen ceases. The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to afford 4-amino-2-methylphenol.
-
Estimated Yield: >95%[3]
Step 3: Sandmeyer Chlorination of 4-Amino-2-methylphenol to 5-Chloro-2-methylphenol
-
Rationale: The Sandmeyer reaction is a reliable method for converting an aryl amine to an aryl chloride via a diazonium salt intermediate.[4]
-
Procedure: 4-Amino-2-methylphenol (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C. A solution of sodium nitrite (1.05 eq) in water is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is then slowly added to a stirred solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid at room temperature. The reaction mixture is heated to 60-70 °C until the evolution of nitrogen gas ceases. After cooling, the product is extracted with diethyl ether, washed with water and brine, dried over anhydrous sodium sulfate, and purified by distillation or chromatography.
-
Estimated Yield: 70-80%[5]
Step 4: Formylation of 5-Chloro-2-methylphenol to 5-Chloro-4-hydroxy-2-methylbenzaldehyde
-
Rationale: The Gattermann reaction introduces a formyl group onto an activated aromatic ring.[6] For phenols, this reaction typically results in ortho-formylation.[7]
-
Procedure: To a mixture of 5-chloro-2-methylphenol (1.0 eq) and zinc cyanide (1.5 eq) in anhydrous diethyl ether, hydrogen chloride gas is bubbled through at 0 °C until saturation. The reaction mixture is stirred at room temperature for several hours. The resulting iminium salt is hydrolyzed by adding water and heating the mixture. The product is then extracted with an organic solvent, washed, dried, and purified by column chromatography.
-
Estimated Yield: 50-60%[8]
Step 5: Conversion of 5-Chloro-4-hydroxy-2-methylbenzaldehyde to 5-Chloro-4-hydroxy-2-methylbenzonitrile
-
Rationale: Aldehydes can be converted to nitriles in a two-step, one-pot procedure involving the formation of an aldoxime followed by dehydration.
-
Procedure: 5-Chloro-4-hydroxy-2-methylbenzaldehyde (1.0 eq) is dissolved in a suitable solvent like ethanol. An aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.5 eq) is added, and the mixture is refluxed for 1-2 hours to form the aldoxime. After a brief workup, the crude aldoxime is heated with a dehydrating agent such as acetic anhydride or phosphorus pentoxide to yield the nitrile. The product is purified by recrystallization or column chromatography.
Route 2: Synthesis from 4-Amino-2-methylphenol
This route begins with a more functionalized starting material, aiming for better regiochemical control during the chlorination and formylation steps through the use of protecting groups.
start [label="4-Amino-2-methylphenol"]; step1 [label="Protection (Acylation)"]; intermediate1 [label="N-(4-hydroxy-3-methylphenyl)acetamide"]; step2 [label="Chlorination"]; intermediate2 [label="N-(2-chloro-4-hydroxy-5-methylphenyl)acetamide"]; step3 [label="Formylation (Reimer-Tiemann)"]; intermediate3 [label="2-Chloro-N-(3-formyl-4-hydroxy-5-methylphenyl)acetamide"]; step4 [label="Oximation & Dehydration"]; intermediate4 [label="N-(2-chloro-3-cyano-4-hydroxy-5-methylphenyl)acetamide"]; step5 [label="Deprotection (Hydrolysis)"]; end [label="5-Chloro-4-hydroxy-2-methylbenzonitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> intermediate3; intermediate3 -> step4; step4 -> intermediate4; intermediate4 -> step5; step5 -> end; }
Figure 2: Synthetic workflow for Route 2 starting from 4-amino-2-methylphenol.
Experimental Protocol: Route 2
Step 1: Protection of 4-Amino-2-methylphenol
-
Rationale: Protection of the amino and hydroxyl groups as acetates prevents unwanted side reactions during subsequent electrophilic substitutions.
-
Procedure: 4-Amino-2-methylphenol (1.0 eq) is dissolved in acetic anhydride (2.5 eq) and heated to 100 °C for 1 hour. The reaction mixture is then cooled and poured into water. The precipitated diacetate product is collected by filtration and washed with water.
-
Estimated Yield: >95%
Step 2: Chlorination of N-(4-hydroxy-3-methylphenyl)acetamide
-
Rationale: The acetamido and hydroxyl groups are ortho, para-directing. Chlorination is expected to occur at the position ortho to the hydroxyl group and para to the acetamido group.
-
Procedure: The protected starting material (1.0 eq) is dissolved in a suitable solvent like acetic acid. Sulfuryl chloride (1.05 eq) is added dropwise at room temperature. The reaction is monitored by TLC, and upon completion, the mixture is poured into water. The precipitated product is collected and recrystallized.
Step 3: Formylation of the Chlorinated Intermediate
-
Rationale: The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[14][15][16]
-
Procedure: The chlorinated intermediate (1.0 eq) is dissolved in aqueous sodium hydroxide. Chloroform (3.0 eq) is added, and the mixture is heated at 60-70 °C for several hours with vigorous stirring. After cooling, the reaction mixture is acidified with hydrochloric acid, and the product is extracted with an organic solvent.
-
Estimated Yield: 40-50%[5]
Step 4: Conversion of the Aldehyde to the Nitrile
-
Rationale: Similar to Route 1, this is a two-step, one-pot conversion via an aldoxime intermediate.
-
Procedure: The formylated compound (1.0 eq) is reacted with hydroxylamine hydrochloride (1.1 eq) and a base in a suitable solvent to form the oxime. The crude oxime is then dehydrated using a reagent like acetic anhydride to yield the nitrile.
Step 5 & 6: Deprotection
-
Rationale: The acetyl protecting groups are removed by acid or base-catalyzed hydrolysis to reveal the free amino and hydroxyl functionalities.
-
Procedure: The protected nitrile is heated in a mixture of aqueous acid (e.g., HCl) or base (e.g., NaOH) until the deprotection is complete (monitored by TLC). The product is then isolated by neutralization and extraction.
-
Estimated Yield: >90%
Route 3: Synthesis from 4-Hydroxy-2-methylbenzonitrile
This route represents the most convergent approach, relying on the direct chlorination of a pre-synthesized, advanced intermediate.
start [label="4-Hydroxy-2-methylbenzonitrile"]; step1 [label="Electrophilic Chlorination"]; end [label="5-Chloro-4-hydroxy-2-methylbenzonitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> step1; step1 -> end; }
Figure 3: Synthetic workflow for Route 3 starting from 4-hydroxy-2-methylbenzonitrile.
Experimental Protocol: Route 3
Step 1: Chlorination of 4-Hydroxy-2-methylbenzonitrile
-
Rationale: The hydroxyl group is a strong activating and ortho, para-directing group. The methyl and cyano groups are also directing. The desired regioselectivity for chlorination at the 5-position is anticipated due to the combined directing effects and steric considerations.
-
Procedure: To a solution of 4-hydroxy-2-methylbenzonitrile (1.0 eq) in a chlorinated solvent such as dichloromethane or chloroform, sulfuryl chloride (1.05 eq) is added dropwise at 0 °C. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated. The product is purified by recrystallization or column chromatography to separate any isomeric byproducts.
-
Estimated Yield: 70-85%[17]
Conclusion and Recommendations
The choice of the optimal synthetic route to 5-Chloro-4-hydroxy-2-methylbenzonitrile is highly dependent on the specific needs of the research or production campaign.
-
For large-scale, cost-effective synthesis , Route 3 is the most attractive option due to its single-step nature and high anticipated yield. The primary challenge lies in the potential for the formation of isomeric byproducts, which would necessitate careful optimization of the chlorination conditions and potentially more rigorous purification. The cost and availability of the starting material, 4-hydroxy-2-methylbenzonitrile, will also be a key factor.
-
For exploratory, small-scale synthesis where starting material cost is less of a concern and regiochemical purity is paramount , Route 2 offers a robust, albeit longer, alternative. The use of protecting groups provides excellent control over the regioselectivity of the chlorination and formylation steps, likely leading to a cleaner product profile and simplifying purification.
-
Route 1 , while starting from the most economical precursor, is the least efficient in terms of step count and overall yield. The multiple transformations and the use of hazardous reagents make it less desirable for both laboratory and industrial-scale synthesis unless the precursors for the other routes are unavailable.
Ultimately, the selection of the synthetic pathway will involve a trade-off between the cost of starting materials, the desired purity of the final product, the scale of the synthesis, and the available resources for process development and optimization.
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-
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-
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-
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-
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Scientific Update - UK. Regioselective Chlorination of Phenols. [Link]
-
Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. [Link]
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